Rhodinose
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Overview
Description
L-rhodinose is a trideoxyhexose.
Scientific Research Applications
1. Biosynthesis and Incorporation in Antibiotics
Rhodinose is involved in the biosynthesis of antibiotics. For instance, L-rhodinose is incorporated into landomycin A, indicating a biosynthetic pathway for deoxy-sugar building blocks. This incorporation demonstrates a general saving pathway for deoxy-sugar building blocks in antibiotic synthesis (Rohr et al., 1997). Additionally, the synthesis of vineomycin B2, an antibiotic, involves the application of glycosylation methodology using 2,3-unsaturated sugars, including the acurosyl rhodinose derivative (Sasaki et al., 2007).
2. Synthesis and Structural Analysis
Rhodinose has been a focus in the field of carbohydrate chemistry. Studies have been conducted on the synthesis of specifically labelled rhodinose and its derivatives for structural and functional analysis. This includes the synthesis of L-(−) and D-(+)-rhodinose, and the development of methods to produce specifically deuterated compounds (Kirschning et al., 1995). Additionally, the total synthesis of rhodinose has been reported, showcasing the complexity and importance of this sugar in various biochemical pathways (DeShong & Leginus, 1984).
3. Role in Glycosylation and Antibiotic Production
Rhodinose plays a significant role in the glycosylation processes, particularly in the production of antibiotics. The NDP-sugar co-substrate concentration and the enzyme expression level have been shown to influence the substrate specificity of glycosyltransferases, which is crucial in the biosynthesis of antibiotics like urdamycin A. This research highlighted the importance of L-rhodinose in the biosynthetic pathway of such antibiotics (Hoffmeister et al., 2000).
4. Application in Macrolide Production
In macrolide antibiotic production, L-rhodinose is identified as a crucial component. For example, IB-96212, a macrolide antibiotic, has a structure consisting of L-rhodinose, which is significant for its biological activity (Cañedo et al., 2000).
5. Chemical Synthesis Approaches
Various chemical synthesis approaches have been developed for rhodinose, enhancing our understanding of its structure and potential applications. For instance, a practical construction of L-(-)-rhodinose and its derivatives showcases the advancements in chemical synthesis techniques (Schlessinger & Graves, 1987).
properties
Molecular Formula |
C6H12O3 |
---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
(4S,5S)-4,5-dihydroxyhexanal |
InChI |
InChI=1S/C6H12O3/c1-5(8)6(9)3-2-4-7/h4-6,8-9H,2-3H2,1H3/t5-,6-/m0/s1 |
InChI Key |
XXIHHRIZGBRENI-WDSKDSINSA-N |
Isomeric SMILES |
C[C@@H]([C@H](CCC=O)O)O |
SMILES |
CC(C(CCC=O)O)O |
Canonical SMILES |
CC(C(CCC=O)O)O |
synonyms |
L-rhodinose rhodinose |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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